molecular formula C20H19N5O3 B12151737 methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12151737
M. Wt: 377.4 g/mol
InChI Key: OWNYVZJZJKNJKW-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro-pyridine ring. The structure includes a pyridin-3-yl substituent at the 4-position of the imidazopyridine core and a methyl benzoate group linked via a carboxamide bridge.

The pyridin-3-yl group may contribute to π-π stacking interactions in biological targets, a feature shared with other kinase inhibitors containing aromatic substituents .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)14-6-2-3-7-15(14)24-20(27)25-10-8-16-17(23-12-22-16)18(25)13-5-4-9-21-11-13/h2-7,9,11-12,18H,8,10H2,1H3,(H,22,23)(H,24,27)

InChI Key

OWNYVZJZJKNJKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a pyridine aldehyde with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) to form the imidazo[4,5-c]pyridine core . This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to interact with biopolymers in living organisms, potentially inhibiting the function of enzymes or receptors involved in microbial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Imidazopyridine Cores

Compound Core Structure Key Substituents Reported Activity Reference
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine Pyridin-3-yl, methyl benzoate (amide-linked) Not explicitly reported (structural focus) N/A
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Diphenylacetyl, carboxylic acid, dimethylaminophenyl γ-turn mimetic (protein-targeting)
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (10d) Imidazo[4,5-b]pyridine Bromo, piperazine, isoxazole, methoxyethyl Kinase inhibition

Key Observations:

  • Bioavailability: The methyl benzoate group in the target compound may offer better cell permeability than the carboxylic acid derivative in , which could ionize at physiological pH, reducing passive diffusion .
  • Target Specificity: The bromo-substituted imidazo[4,5-b]pyridine () demonstrates kinase inhibitory activity, suggesting that the imidazopyridine scaffold itself is critical for binding ATP pockets. However, the target compound’s pyridin-3-yl group may confer distinct selectivity profiles compared to the bromo and piperazine substituents in 10d .
  • Synthetic Complexity: Multi-component reactions (e.g., in ) are common in synthesizing complex heterocycles. The target compound’s synthesis likely requires similar strategies, though its amide linkage and ester group may necessitate orthogonal protection-deprotection steps .

Heterocyclic Compounds with Diverse Cores

The pyranopyrazole-oxazine hybrid in highlights structural diversity in heterocyclic drug discovery. While unrelated in core structure to the target compound, it underscores the importance of substituent placement:

  • Electron-Withdrawing Groups (EWGs): The methoxyphenyl group in ’s compound enhances stability via resonance effects, akin to the pyridin-3-yl group in the target compound .
  • Biological Targets: Pyranopyrazole derivatives often target enzymes like cyclooxygenase, whereas imidazopyridines are more associated with kinase or GPCR modulation .

Pharmacological and Physicochemical Properties

Property Target Compound Diphenylacetyl Derivative () Imidazo[4,5-b]pyridine ()
Molecular Weight ~450–500 g/mol (estimated) ~600–650 g/mol (reported) ~600–650 g/mol (reported)
Solubility Moderate (ester enhances lipophilicity) Low (carboxylic acid may form salts) Low (piperazine and bromo increase polarity)
Putative Target Kinases or protein-protein interactions Protein conformation modulation (γ-turn mimetic) Kinases (e.g., Aurora, EGFR)

Biological Activity

Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound features a benzoate moiety linked to an imidazo-pyridine structure, which is crucial for its biological interactions. The structural formula can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Numerous studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A0.08 - 12.07Tubulin polymerization inhibition
Compound B73 - 84Antiproliferative activity
Methyl derivativeTBDTBD

Anti-inflammatory Effects

The compound has shown potential in reducing inflammatory responses. For example, imidazoquinolinamine derivatives have been reported to modulate immune responses by acting on adenosine receptors (A3AR), leading to decreased inflammation in various models.

Case Study:
A study investigating the effects of a related imidazoquinoline compound on LPS-induced inflammation in microglial cells demonstrated a significant reduction in pro-inflammatory cytokines. This suggests that this compound may share similar pathways.

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Receptor Interaction: Binding to specific receptors involved in cell signaling and inflammation.
  • Enzyme Inhibition: Inhibiting enzymes that contribute to cancer cell proliferation and survival.
  • Cell Cycle Modulation: Inducing cell cycle arrest in cancer cells.

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